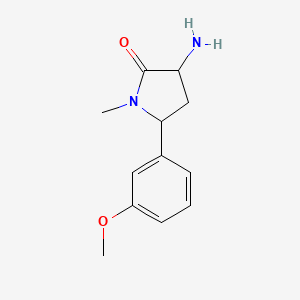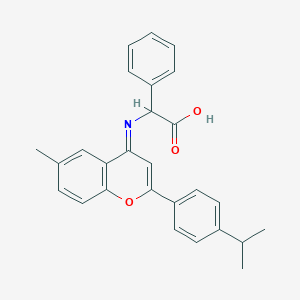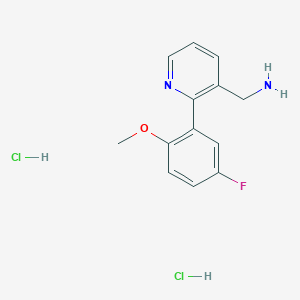
(2-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridines, which can be synthesized through various reactions such as the Umemoto reaction and the Balz-Schiemann reaction . The methoxy group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as methoxide ions can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various aldehydes, ketones, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methoxy groups can influence its binding affinity and reactivity with various enzymes and receptors. The compound can undergo oxidation to form reactive intermediates that interact with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-2-methoxypyridin-3-yl)boronic acid: This compound shares a similar pyridine structure with a fluorine and methoxy group but differs in its functional group, which is a boronic acid instead of an amine.
N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: This compound has a similar pyridine ring but includes a furan ring and a methyl group.
Uniqueness
The uniqueness of (2-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl)methanamine dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both fluorine and methoxy groups enhances its reactivity and binding affinity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H15Cl2FN2O |
|---|---|
Molecular Weight |
305.17 g/mol |
IUPAC Name |
[2-(5-fluoro-2-methoxyphenyl)pyridin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C13H13FN2O.2ClH/c1-17-12-5-4-10(14)7-11(12)13-9(8-15)3-2-6-16-13;;/h2-7H,8,15H2,1H3;2*1H |
InChI Key |
FUCHSSYPWFPLPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=C(C=CC=N2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


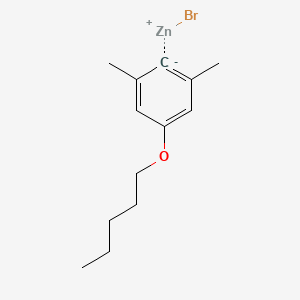
![4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B14878723.png)
![3-Isopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14878725.png)
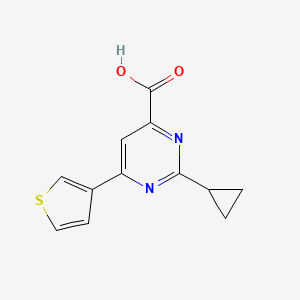
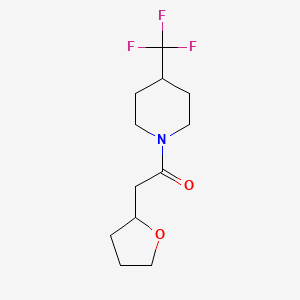

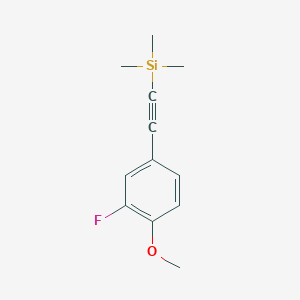
![ethyl (2E)-3-oxo-2-[2-(4-phenoxyphenyl)hydrazinylidene]butanoate](/img/structure/B14878739.png)
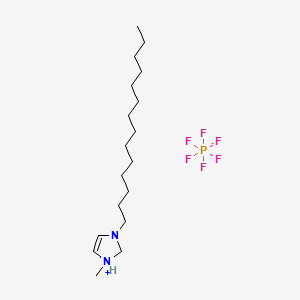
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14878747.png)
![2-{[(5-bromoimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole](/img/structure/B14878754.png)
![tert-Butyl ((3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate](/img/structure/B14878768.png)
